3-Fluoro-5-(methylthio)benzoic acid

Description

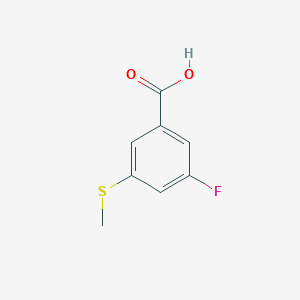

3-Fluoro-5-(methylthio)benzoic acid (CAS 453565-64-5) is a fluorinated benzoic acid derivative with a molecular formula of C₈H₇FO₂S and a molecular weight of 186.2 g/mol . Its structure features a fluorine atom at the 3-position and a methylthio (-SCH₃) group at the 5-position of the benzene ring. This compound is primarily used as a building block in medicinal chemistry and pharmaceutical synthesis, leveraging the electron-withdrawing fluorine and sulfur-containing substituents to modulate lipophilicity, metabolic stability, and target binding affinity.

Properties

IUPAC Name |

3-fluoro-5-methylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2S/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEWNFQVEKASQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=CC(=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610389 | |

| Record name | 3-Fluoro-5-(methylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453565-64-5 | |

| Record name | 3-Fluoro-5-(methylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(methylthio)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(methylthio)benzoic acid undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-Fluoro-5-(methylthio)benzoic acid is utilized in various scientific research fields, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(methylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methylthio group contribute to its unique reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations in Fluorinated Benzoic Acids

The following table summarizes key structural analogs of 3-fluoro-5-(methylthio)benzoic acid and their properties:

Structural and Electronic Effects

- Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group (e.g., 161622-05-5) imparts stronger electron-withdrawing effects compared to methylthio (-SCH₃), enhancing electrophilicity and metabolic resistance .

Lipophilicity :

Biological Activity

3-Fluoro-5-(methylthio)benzoic acid (CAS No. 453565-64-5) is a benzoic acid derivative with potential biological activities that have garnered attention in medicinal chemistry and pharmacology. This compound is characterized by a fluorine atom and a methylthio group at specific positions on the benzene ring, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHFOS. The structural features include:

- Fluorine Substitution : The presence of fluorine can enhance lipophilicity and modify the electronic properties of the compound.

- Methylthio Group : This group may contribute to the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 188.20 g/mol |

| Melting Point | Not specified |

| Purity | ≥ 97% |

| Storage Temperature | 2-8°C |

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : Similar to other benzoic acid derivatives, it may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : The compound has been shown to interact with various receptors, modulating their activity and influencing cellular signaling pathways.

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which could be relevant in reducing oxidative stress in cells.

Biological Activities

Research into the biological activities of this compound suggests several potential pharmacological effects:

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Investigations into similar compounds have shown that modifications in the benzoic acid structure can lead to enhanced anticancer activity by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have reported on the biological activity of compounds related to this compound:

- A study published in Pharmaceutical Research evaluated benzoic acids' effects on cancer cell lines, revealing that structural modifications significantly impacted their cytotoxicity profiles .

- Another research article highlighted the role of fluorinated benzoic acids in modulating enzyme activity, suggesting that fluorine substitution could enhance binding affinity to target enzymes .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The lipophilic nature due to fluorine substitution may facilitate better absorption in biological systems.

- Distribution : The compound's distribution within tissues will depend on its interaction with plasma proteins and cellular transport mechanisms.

- Metabolism : Metabolic pathways involving conjugation and oxidation may alter the compound's efficacy and safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.